molecular formula C11H14N4O3S B2492517 Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 891118-65-3

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No. B2492517
CAS RN: 891118-65-3
M. Wt: 282.32
InChI Key: YHEPFICCZSDMNY-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class . Compounds in this class have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Chemical Synthesis and Characterization

The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through C=N bond reduction involves compounds structurally similar to Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate. This process, facilitated by NaBH4 in the presence of V2O5, underscores the compound's synthetic versatility and potential in creating new chemical entities with unique structural features (Lashmanova et al., 2019).

Mechanistic Insights and Application

The synthesis of novel compounds like Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate demonstrates the applicability of similar structures in exploring mechanisms of reaction and potential applications in fields like antitumor research, showcasing high potency against specific cancer cell lines (Gomha, Muhammad, & Edrees, 2017).

Antituberculous Activity

Compounds analogous to this compound have been evaluated for their antituberculous activity, indicating their potential as structural analogs in the development of new antituberculous agents (Titova et al., 2019).

Ring-chain Isomerism

The study on ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, related to the compound , reveals the influence of solvent and substituent length on isomerization, providing insights into the dynamic behavior of these molecules in solution (Pryadeina et al., 2008).

Spectral and Molecular Docking Analyses

Spectral, DFT/B3LYP, and molecular docking analyses on compounds structurally related to this compound offer valuable data on their electronic structure, reactivity, and potential interaction with biological targets, hinting at applications in designing molecules with specific biological activities (Sert et al., 2020).

properties

IUPAC Name

ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-18-9(17)7(3)19-11-14-13-10-12-8(16)5-6(2)15(10)11/h5,7H,4H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPFICCZSDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C2N1C(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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